molecular formula C21H22N4O2 B3003256 2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline CAS No. 2320208-99-7

2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline

Cat. No.: B3003256
CAS No.: 2320208-99-7
M. Wt: 362.433
InChI Key: IXQOQABUCHPSTG-UHFFFAOYSA-N
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Description

2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety: The quinoline core is then functionalized with a piperidine ring through nucleophilic substitution reactions.

    Attachment of the Pyridazinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline: Similar structure but with an isoquinoline core.

    2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzene: Similar structure but with a benzene core.

Uniqueness

The uniqueness of 2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its quinoline core provides a rigid aromatic system, while the piperidine and pyridazinyl groups offer additional sites for chemical modification and biological interaction.

Properties

IUPAC Name

[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-6-9-20(24-23-15)27-14-16-10-12-25(13-11-16)21(26)19-8-7-17-4-2-3-5-18(17)22-19/h2-9,16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQOQABUCHPSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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